(S)-2-Amino-6-azidohexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Azidonorleucine (hydrochloride): is an unnatural amino acid that serves as a surrogate for methionine. It is widely used in bio-orthogonal chemistry, particularly in the labeling of newly synthesized proteins. This compound contains an azide group, which makes it highly reactive and suitable for click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Azidonorleucine (hydrochloride) can be synthesized through the residue-specific replacement of methionine in proteins using a bacterial expression system. This method involves the incorporation of azidonorleucine into an engineered green fluorescent protein to introduce a single reactive site for strain-promoted azide-alkyne cycloaddition .
Industrial Production Methods: The industrial production of L-Azidonorleucine (hydrochloride) typically involves the use of noncanonical amino acids and bio-orthogonal chemistry techniques. The compound is produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: L-Azidonorleucine (hydrochloride) undergoes several types of reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions:
CuAAc: Requires copper as a catalyst and alkyne-containing molecules.
SPAAC: Requires molecules containing DBCO or BCN groups.
Major Products: The major products formed from these reactions are cycloaddition products, which are used for labeling and identifying proteins in various biological studies .
Scientific Research Applications
L-Azidonorleucine (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Industry: Applied in the production of bioactive compounds and the development of new materials.
Mechanism of Action
L-Azidonorleucine (hydrochloride) exerts its effects through the incorporation into proteins by a mutant methionyl tRNA synthetase. This incorporation enables cell-type specific analysis of protein synthesis. The azide group in the compound allows it to undergo click chemistry reactions, facilitating the labeling and identification of proteins .
Comparison with Similar Compounds
Methionine: A natural amino acid that L-Azidonorleucine (hydrochloride) can replace.
Lysine: Another amino acid with similar applications in protein synthesis studies.
Uniqueness: L-Azidonorleucine (hydrochloride) is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it highly valuable for bio-orthogonal chemistry and protein labeling applications .
Properties
IUPAC Name |
(2S)-2-amino-6-azidohexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEAACZNVVRXSJ-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454334-76-9 |
Source
|
Record name | (S)-2-amino-6-azidohexanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.